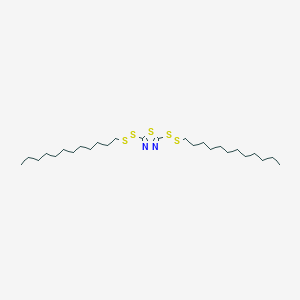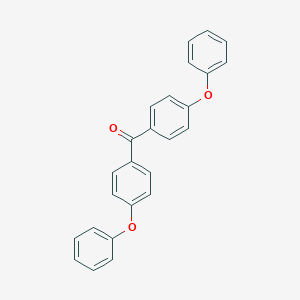
4,4'-Diphenoxybenzophenone
Descripción general
Descripción
4,4’-Diphenoxybenzophenone is a chemical compound with the molecular formula C25H18O3 . It is a colorless solid that is insoluble in water and soluble in organic solvents .
Synthesis Analysis
The synthesis of 4,4’-Diphenoxybenzophenone can be achieved from diphenyl ether and phosgene in the presence of aluminum chloride as a catalyst . It may also be prepared by the catalyzed atmospheric oxidation of 4,4’-diphenoxydiphenylmethane or the reaction of diphenyl ether, tetrachloromethane, and aluminum chloride .Molecular Structure Analysis
The 4,4’-Diphenoxybenzophenone molecule contains a total of 49 bond(s). There are 31 non-H bond(s), 25 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 1 ketone(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
Based on available data, the classification criteria for physical hazards and health hazards are not met . This suggests that 4,4’-Diphenoxybenzophenone is stable under normal conditions and does not undergo hazardous reactions .Physical And Chemical Properties Analysis
4,4’-Diphenoxybenzophenone has a melting point of 148-150°C and a predicted boiling point of 514.4±35.0 °C . It has a predicted density of 1.186±0.06 g/cm3 . It is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
4,4’-Diphenoxybenzophenone
is a chemical compound with the molecular formula C25H18O3 . It appears as white to pale cream crystals or powder . It has a melting point between 145.0-152.0°C . This compound is often used in laboratory settings .
Aromatic Polymer Chemistry
- Field : Aromatic Polymer Chemistry .
- Application Summary : 4,4’-Diphenoxybenzophenone has been used in the synthesis of high molar mass polyaryleneoxindoles .
- Method of Application : The compound is used in a polycondensation reaction with Isatins in Trifluoromethanesulfonic Acid .
- Results : This process results in the formation of high molar mass polyaryleneoxindoles .
Anticancer Research
- Field : Medicinal Chemistry .
- Application Summary : 4,4’-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007), a compound related to 4,4’-Diphenoxybenzophenone, has been studied for its anticancer properties .
- Method of Application : The compound A-007, which possesses three moieties that appear to have an influence on its anticancer activities: diphenylmethane, hydrazone, and dinitrophenyl, has completed a phase I clinical trial in advanced cancer .
- Results : The trial showed minimal toxicity and impressive objective responses were noted .
Chemical Synthesis
- Field : Organic Chemistry .
- Application Summary : 4,4’-Diphenoxybenzophenone can be synthesized from phenyl ether and phosgene in the presence of AlCl .
- Method of Application : The reaction involves the use of a Friedel-Crafts catalyst such as AlCl at a temperature of up to about 200°C .
- Results : The reaction results in the formation of 4,4’-Diphenoxybenzophenone .
Safety And Hazards
Propiedades
IUPAC Name |
bis(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILAEQTGTZMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065835 | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diphenoxybenzophenone | |
CAS RN |
14984-21-5 | |
| Record name | 4,4′-Diphenoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diphenoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


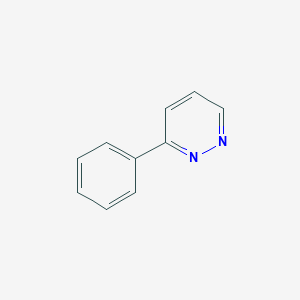
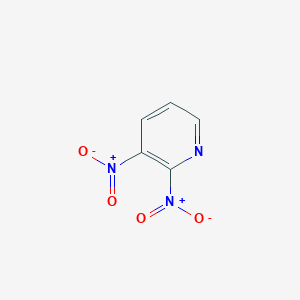
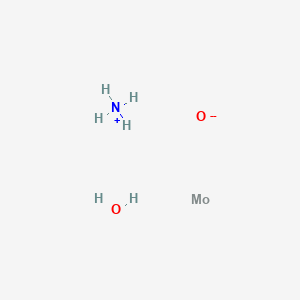
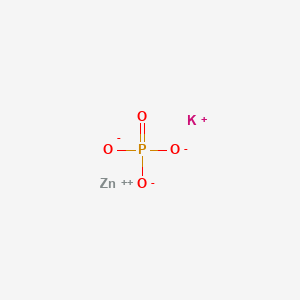
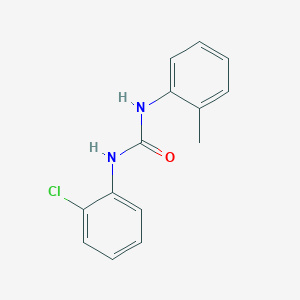


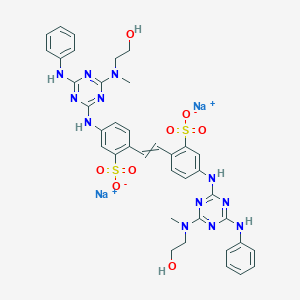
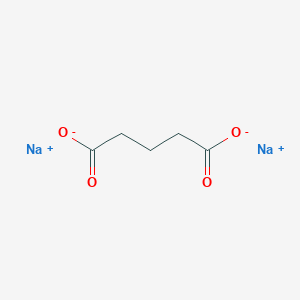
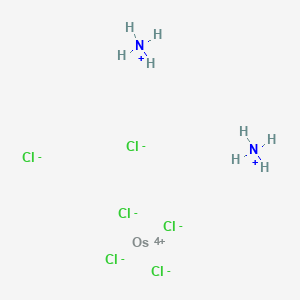
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
